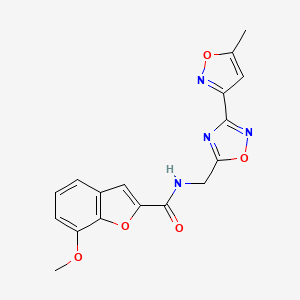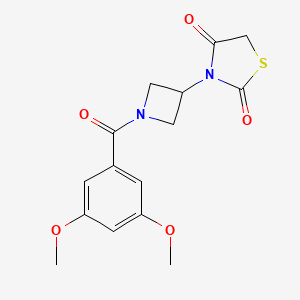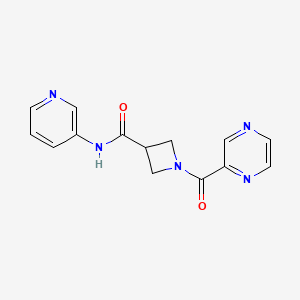
4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The specific molecular structure of “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific compounds involved . The specific chemical reactions for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure . The specific physical and chemical properties for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.Scientific Research Applications
Antimicrobial Activities
This compound is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activities . Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . These compounds were screened for their antimicrobial activities and some of them were found to possess good or moderate activities against the test microorganisms .
Chemotherapy
High nitrogen-containing heterocyclic systems, such as this compound, have been attracting increasing interest over the past decade because of their utility in various applications, especially chemotherapy . Azoles, which include this compound, are a widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Crop Protection
Conazoles, a major class of azole-based drugs that include this compound, have significant applications in crop protection . They are used for the treatment of local and systemic fungal infections, which are important problems in phytopathology .
Treatment of Fungal Infections
As pharmaceuticals, conazoles are used for the treatment of local and systemic fungal infections . These infections are frequently observed in immune-compromised patients suffering from AIDS or subjected to invasive surgery, anti-cancer therapy, or graft receivers .
Synthesis of New Drugs
Imidazole, a five-membered heterocyclic moiety that is part of this compound, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a variety of biological effects, including antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various therapeutic applications . The specific future directions for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.
properties
IUPAC Name |
4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKVICCGLUHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2451609.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)







![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

